Pyridyl Regioisomerism: 4-Pyridinyl vs. 3-Pyridinyl Substitution Determines Herbicidal Activity Class Membership
The target compound bears a pyridin-4-yl substituent at the N2 position of the dihydropyrazolone ring. In contrast, the established herbicide class disclosed in US8252723 and EP2106213 requires a pyridin-3-yl (3-pyridinyl) attachment for herbicidal activity [1]. The patent explicitly teaches that compounds of formula (I) with the pyridin-3-yl linkage exhibit post-emergence herbicidal activity against broad-leaved weeds and weed grasses in crops [1]. The 4-pyridinyl regioisomer (this compound) is not encompassed by the primary claims of these herbicide patents, indicating that simple regioisomeric substitution is sufficient to exit the herbicide pharmacophore space [1]. This structural distinction has practical procurement implications: researchers seeking herbicidal leads should prioritize 3-pyridinyl analogs, while those exploring distinct biological targets (e.g., kinase inhibition, M4 receptor modulation, or anti-inflammatory pathways) may specifically require the 4-pyridinyl configuration [2].
| Evidence Dimension | Pyridyl nitrogen position and associated biological activity class |
|---|---|
| Target Compound Data | Pyridin-4-yl at N2 position; no herbicidal activity claims found in primary literature |
| Comparator Or Baseline | 1-(3-pyridinyl)pyrazol-4-yl-acetic acids (US8252723): demonstrated post-emergence herbicidal activity at application rates relevant for crop protection |
| Quantified Difference | Qualitative: different regioisomeric class; patent-protected herbicidal activity is associated exclusively with 3-pyridinyl, not 4-pyridinyl configuration |
| Conditions | Patent claims based on greenhouse and field herbicidal efficacy trials; specific g/ha rates not publicly disclosed for individual compounds |
Why This Matters
Procurement of the correct regioisomer is essential for target engagement: a 4-pyridinyl compound will not recapitulate the herbicidal SAR established for 3-pyridinyl congeners, and vice versa.
- [1] Jakobi H, Ort O, Hills M, Kehne H, Rosinger C, Feucht D; Bayer CropScience AG. Substituted 1-(3-pyridinyl)pyrazol-4-ylacetic acids, processes for their preparation and their use as herbicides and plant growth regulators. United States Patent US8252723 (B2), granted 2012-08-28. View Source
- [2] Valant C, Liang SH, et al. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. 2023;13(1):213-226. doi:10.1016/j.apsb.2022.07.008. Demonstrates that pyrazol-4-yl-pyridine (4-pyridinyl) scaffold supports M4 PAM activity with EC50 range 33–202 nM. View Source
